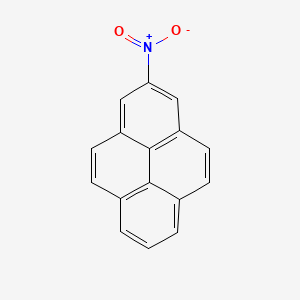

2-Nitropyrene

Vue d'ensemble

Description

2-Nitropyrene is a nitroaromatic compound derived from pyrene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a nitro group (-NO2) attached to the second position of the pyrene ring. This compound is of significant interest due to its environmental presence and potential health impacts, particularly its mutagenic and carcinogenic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Nitropyrene can be synthesized through the nitration of pyrene. One common method involves the reaction of pyrene with nitrogen dioxide in the presence of light, which induces the formation of this compound . Another approach involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .

Industrial Production Methods: Currently, this compound is primarily produced for research purposes and not on an industrial scale. The synthesis methods mentioned above are typically employed in laboratory settings to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Nitropyrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroarene derivatives.

Reduction: The nitro group can be reduced to an amino group, forming 2-aminopyrene.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin and hydrochloric acid.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Nitroarene derivatives.

Reduction: 2-Aminopyrene.

Substitution: Halogenated pyrene derivatives.

Applications De Recherche Scientifique

Environmental Monitoring

2-Nitropyrene is frequently detected in ambient air and particulate matter, making it a significant compound for environmental studies. It is one of the most abundant nitroarenes found in urban and rural air samples, indicating its relevance as a pollutant.

- Occurrence : Studies have shown that this compound can be formed from the atmospheric transformation of pyrene through reactions with nitrogen dioxide and hydroxyl radicals. It has been identified in various locations, including Los Angeles and rural Denmark, at concentrations ranging from 0.04 to 0.17 mg/kg in particulate matter .

- Detection Methods : Advanced analytical techniques, such as high-performance liquid chromatography, are utilized to measure the concentrations of this compound in environmental samples. Its detection is crucial for assessing air quality and understanding the impact of polycyclic aromatic hydrocarbons (PAHs) on human health and ecosystems .

Toxicological Research

The mutagenic properties of this compound make it a valuable subject for toxicological studies.

- Mutagenicity : Research indicates that this compound is a potent mutagen in bacterial assays, exhibiting stronger mutagenic effects than its isomer, 1-nitropyrene. It has been shown to induce mutations and form DNA adducts in strains of Salmonella typhimurium, which are critical for understanding its carcinogenic potential .

- Carcinogenicity Studies : Animal studies have demonstrated that exposure to this compound can lead to tumor formation, particularly leukemia and lymphoma in female rats. The compound's metabolic pathways involve nitroreduction and oxidation, contributing to its biological activity .

Case Study 1: Mutagenicity Assessment

A study assessed the mutagenicity of this compound using various Salmonella strains. The results indicated that it produced two specific DNA adducts associated with increased mutagenic activity. The findings highlighted the compound's potential risk as an environmental pollutant .

Case Study 2: Environmental Presence

In an investigation of ambient air quality, researchers measured the levels of this compound across different urban settings. The study found that concentrations varied significantly based on location and season, emphasizing the need for continuous monitoring due to its implications for public health .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Environmental Monitoring | Detected in urban/rural air; significant pollutant |

| Toxicological Research | Potent mutagen; induces tumors in animal studies |

| Case Studies | Varied concentrations; need for ongoing monitoring |

Mécanisme D'action

2-Nitropyrene exerts its effects primarily through its interaction with cellular DNA. The nitro group undergoes metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations. This process involves enzymes such as cytochrome P450, which catalyze the formation of DNA adducts. These adducts can cause errors during DNA replication, potentially leading to carcinogenesis .

Comparaison Avec Des Composés Similaires

- 1-Nitropyrene

- 4-Nitropyrene

- 2-Nitrofluoranthene

Comparison: 2-Nitropyrene is unique among its isomers due to its specific position of the nitro group, which influences its reactivity and biological activity. For instance, 1-nitropyrene is more prevalent in urban air and diesel exhaust, while this compound is formed primarily through atmospheric reactions involving pyrene and nitrogen oxides . The mutagenic potency of this compound is also distinct, with different structural and electronic factors contributing to its bioactivity compared to other nitroaromatic compounds .

Activité Biologique

2-Nitropyrene (2-NP) is a nitro-polycyclic aromatic hydrocarbon (NPAH) that is recognized for its significant biological activity, particularly in terms of mutagenicity and carcinogenicity. It is commonly found in environmental pollutants, especially in particulate matter from combustion processes. This article aims to consolidate various research findings related to the biological activity of this compound, including its metabolism, mutagenic properties, and effects on different biological systems.

This compound is a derivative of pyrene, characterized by the presence of a nitro group at the second position. It is primarily generated through incomplete combustion of organic materials and can be detected in urban air pollution, tobacco smoke, and emissions from vehicles and industrial processes .

| Property | Details |

|---|---|

| Chemical Formula | C₁₂H₉N₁O₂ |

| Molecular Weight | 215.21 g/mol |

| CAS Number | 198-86-0 |

| Common Sources | Combustion byproducts, tobacco smoke, urban air pollution |

The metabolism of this compound involves several pathways that lead to the formation of reactive intermediates capable of binding to DNA. In laboratory studies, it has been shown that 2-NP is metabolized by cytochrome P450 enzymes to form hydroxylamine derivatives, which can subsequently react with nucleophiles such as DNA .

Key Findings on Metabolism:

- DNA Binding : 2-NP forms stable adducts with DNA, which can lead to mutations. Studies indicate that the binding affinity is influenced by the metabolic activation pathways .

- Mutagenicity : The compound has been shown to be a potent mutagen in bacterial assays (Ames test), indicating its ability to induce genetic mutations .

Carcinogenicity

Research indicates that this compound exhibits carcinogenic properties in animal models. In studies involving female Sprague-Dawley rats, intraperitoneal administration of 2-NP resulted in an increased incidence of tumors, particularly in mammary glands .

| Study Type | Findings |

|---|---|

| Animal Studies | Induced tumors in mammary glands of rats |

| Ames Test | Positive mutagenic response in bacteria |

Environmental Impact

This compound is not only a concern for human health but also poses risks to aquatic ecosystems. Its presence in water bodies can affect fish and other marine organisms, leading to bioaccumulation and toxicological effects .

Case Studies

- Carcinogenicity Assessment : A study conducted by IARC evaluated the carcinogenic risk associated with nitropyrenes, concluding that 2-NP is likely carcinogenic based on animal studies showing tumor induction .

- Ecotoxicological Impact : Research focusing on marine environments highlighted the bioaccumulation potential of 2-NP in fish species, raising concerns about food chain impacts and ecosystem health .

Propriétés

IUPAC Name |

2-nitropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZCGYFIOOIVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)[N+](=O)[O-])C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30229368 | |

| Record name | 2-Nitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

789-07-1 | |

| Record name | 2-Nitropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=789-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitropyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NITROPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI0F8R15CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.